Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
Description
Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound with multiple functional groups, including a 3-chlorobenzamido substituent, a methyl group at position 4, and an m-tolylcarbamoyl moiety at position 5. Its molecular formula is C22H18ClN3O4S, with a molecular weight of 456.91 g/mol .
Properties
Molecular Formula |
C22H19ClN2O4S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4S/c1-12-6-4-9-16(10-12)24-20(27)18-13(2)17(22(28)29-3)21(30-18)25-19(26)14-7-5-8-15(23)11-14/h4-11H,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
UHIAHKMVXIJSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include 3-chlorobenzoic acid, m-toluidine, and thiophene derivatives. The synthesis may involve steps such as amide formation, esterification, and carbamoylation under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions may yield various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific interactions with molecular targets. This may involve binding to specific proteins or enzymes, altering their activity, and affecting various biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of thiophene-3-carboxylate derivatives with variations in substituents on the benzamido and carbamoyl groups. Below is a detailed comparison with structurally analogous compounds, focusing on molecular properties, substituent effects, and reported applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: Compounds with chloro substituents on benzamido (e.g., 3-chloro vs. 4-chloro) exhibit variations in steric and electronic profiles, influencing binding to biological targets. The m-tolylcarbamoyl group (meta-methyl) in the parent compound contrasts with p-tolylcarbamoyl (para-methyl) in its analog (CAS 351352-57-3), which could affect receptor binding due to spatial orientation differences .
Synthetic Accessibility :
- Compounds like Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS 335410-66-7) highlight the use of aliphatic carboxamido groups, which are easier to synthesize but may reduce aromatic stacking interactions .
Biological Activity
Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This article delves into its biological activity, synthesis, and comparative studies with related compounds.
Chemical Structure and Properties
The compound belongs to the class of substituted benzamide derivatives and features a thiophene ring, a critical component that contributes to its biological properties. Its molecular formula is , indicating the presence of various functional groups including amide and carboxylate moieties, which are known to influence pharmacological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include:
- Formation of the Thiophene Ring : Initial steps often involve constructing the thiophene core through cyclization reactions.
- Substitution Reactions : The introduction of the chlorobenzamide and m-tolylcarbamoyl groups is achieved through electrophilic aromatic substitution or nucleophilic acyl substitution.
- Esterification : The final step usually involves esterification to form the methyl ester derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiophene derivatives. For instance, compounds with structural similarities have shown significant inhibition of cancer cell proliferation, particularly in colorectal cancer cell lines (HCT-116). The mechanism often involves targeting tyrosine kinases such as c-Met and VEGFR-2, which play crucial roles in tumor growth and vascularization.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 0.052 | c-Met Inhibition |
| Compound B | 0.084 | VEGFR-2 Inhibition |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibitory activity. For example, derivatives of similar thiophene compounds have demonstrated moderate xanthine oxidase inhibitory activity, which is relevant in conditions like gout and hyperuricemia. The binding affinity studies using molecular docking simulations may provide insights into how these compounds interact with target enzymes.
Case Studies
- Case Study on Xanthine Oxidase Inhibition : A related study evaluated various thiophene derivatives for their ability to inhibit xanthine oxidase. Compounds were screened for their IC50 values, revealing that certain structural modifications can enhance inhibitory potency.
- Antitumor Efficacy in Vivo : Animal model studies involving similar compounds have shown promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents.
Comparative Analysis
Comparative studies with other thiophene-based compounds reveal that this compound may exhibit unique pharmacological profiles due to its specific functional group arrangement:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Methyl 3-Amino-4-methylthiophene-2-carboxylate | Contains a thiophene ring and amino group | Used as an intermediate in local anesthetics |
| Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate | Similar chlorobenzamide structure | Potentially exhibits different biological activity due to additional methyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
